N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methylglycinamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methylglycinamide is a complex organic compound that features a benzodioxin ring fused with a sulfonyl and glycinamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methylglycinamide typically involves multiple steps:
Formation of the Benzodioxin Ring: The initial step involves the formation of the 2,3-dihydro-1,4-benzodioxin ring through a cyclization reaction of catechol with ethylene glycol under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methylglycinamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methylglycinamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: A simpler analog without the sulfonyl and glycinamide groups.
2,3-Dihydro-1,4-benzodioxin-6-sulfonyl fluoride: Contains a sulfonyl fluoride group instead of the sulfonyl and glycinamide groups.
6-Acetyl-1,4-benzodioxane: Features an acetyl group instead of the sulfonyl and glycinamide groups.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methylglycinamide is unique due to its combination of a benzodioxin ring with sulfonyl and glycinamide functionalities, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C19H22N2O6S |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-ethoxyphenyl)sulfonyl-methylamino]acetamide |
InChI |
InChI=1S/C19H22N2O6S/c1-3-25-15-5-7-16(8-6-15)28(23,24)21(2)13-19(22)20-14-4-9-17-18(12-14)27-11-10-26-17/h4-9,12H,3,10-11,13H2,1-2H3,(H,20,22) |
InChI Key |
YLNAPVSHPHZPTI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
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